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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cholecystokinin-A (CCK-A) receptor

antagonist L-364,918, also known as Devazepide, with other relevant compounds. The data

presented herein is collated from various preclinical studies in different animal species, offering

insights into its therapeutic potential and pharmacological profile.

Comparative Efficacy Data
The following tables summarize the quantitative efficacy of L-364,918 in comparison to other

cholecystokinin receptor antagonists.

Table 1: In Vitro Potency of CCK Receptor Antagonists
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Compound Animal Model Preparation
Potency Metric
(IC50/Ki)

Value

L-364,918

(Devazepide)
Rat

Pancreatic CCK

Receptors
IC50 81 pM[1][2]

L-364,918

(Devazepide)
Bovine

Gallbladder CCK

Receptors
IC50 45 pM[1][2]

L-364,918

(Devazepide)
Guinea Pig

Brain CCK

Receptors
IC50 245 nM[1][2]

L-364,918

(Devazepide)
Guinea Pig Pancreatic Acini Ki 4 ± 1 nM[3]

Lorglumide Guinea Pig
Guinea Pig

Gallbladder
pKB 7.59

Loxiglumide Rat
Isolated

Pancreatic Acini
-

~3000x more

potent than

Proglumide,

~1000x less

potent than L-

364,718[4]

Proglumide Rat
Isolated

Pancreatic Acini
- Reference[5]

L-365,260 Guinea Pig Pancreatic Acini Ki -

Table 2: In Vivo Efficacy of CCK Receptor Antagonists in a Murine Model of Acute Pancreatitis
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Compound Animal Model
Efficacy
Endpoint

Dosage Result

L-364,918

(Devazepide)
Mouse

Prevention of

caerulein-

induced rise in

serum amylase

0.1 mg/kg
Dose-dependent

prevention[6]

L-364,918

(Devazepide)
Mouse

Prevention of

caerulein-

induced increase

in pancreatic

weight

0.1 mg/kg
Dose-dependent

prevention[6]

L-364,918

(Devazepide)
Mouse

Prevention of

caerulein-

induced

pancreatic

inflammation

Not specified
Prevention

observed[6]

Table 3: In Vivo Efficacy on Gastrointestinal Motility
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Compound Animal Model
Efficacy
Endpoint

Dosage Result

L-364,918

(Devazepide)
Rat

Reversal of

CCK-8 induced

delay in gastric

emptying

Not specified
Effective

reversal[7]

L-364,918

(Devazepide)
Mouse

Antagonism of

CCK-8-induced

inhibition of

gastric emptying

-

~18,400x more

potent (IV) and

~22,250x more

potent (orally)

than

Proglumide[7]

Lorglumide Rat

Inhibition of

sincalide-induced

delay of gastric

emptying

IC50: 0.11 mg/kg -[8]

L-365,260 Rat

Inhibition of

sincalide-induced

delay of gastric

emptying

IC50: 0.66 mg/kg -[8]

Proglumide Mouse

Antagonism of

CCK-8-induced

inhibition of

gastric emptying

- Reference[7]

Experimental Protocols
Caerulein-Induced Acute Pancreatitis in Mice
This model is widely used to study the pathophysiology of acute pancreatitis and to evaluate

the efficacy of potential therapeutic agents.

1. Animal Preparation:

Species and Strain: C57BL/6J or BALB/c mice are commonly used.[9]
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Age and Weight: 6-12 week old mice, weighing 20-30g.[9]

Acclimatization: Animals should be allowed to adapt to the experimental environment for at

least 3 days.[10]

Fasting: Mice should be fasted for 12-18 hours before the induction of pancreatitis, with

continued access to water.[9]

2. Reagent Preparation:

Caerulein Solution: Dissolve 1 mg of caerulein powder in 1 mL of sterile saline to create a

stock solution of 1 mg/mL.[9] This stock solution can be stored at -20°C.[10] Before use, the

stock solution is diluted with sterile saline to the desired working concentration (e.g., 5

µg/mL).[9]

3. Induction of Pancreatitis:

Mild Acute Pancreatitis (Edematous): Administer caerulein at a dose of 50 µg/kg via

intraperitoneal (i.p.) injection.[9] Injections are typically given hourly for 6-10 hours.[9][11]

Severe Acute Pancreatitis (Necrotizing): To induce a more severe form of pancreatitis,

lipopolysaccharide (LPS) can be administered. Immediately or one hour after the final

caerulein injection, a single i.p. injection of LPS at a dose of 10-15 mg/kg is given.[9][12]

4. Efficacy Evaluation:

Blood Collection: At desired time points after the final injection (e.g., 3, 8, 12, or 24 hours),

blood is collected via cardiac puncture for biochemical analysis.[9]

Biochemical Assays: Serum levels of amylase and lipase are measured to assess pancreatic

injury.[11]

Pancreas Collection: The pancreas is carefully dissected, weighed, and a portion is fixed in

10% neutral buffered formalin for histological examination.[9]

Histopathological Assessment: Pancreatic tissue sections are stained and evaluated for

edema, inflammatory cell infiltration, and acinar cell necrosis by a blinded observer.[9]
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Signaling Pathways and Experimental Workflows
Cholecystokinin (CCK) Receptor Signaling Pathway
The diagram below illustrates the signaling pathway of the CCK-A receptor, which is

antagonized by L-364,918. Cholecystokinin (CCK) binds to the CCK-A receptor, a G-protein

coupled receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein

Kinase C (PKC), ultimately leading to various physiological responses. L-364,918 acts as a

competitive antagonist, blocking the binding of CCK to the receptor and thereby inhibiting this

cascade.
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Caption: CCK-A Receptor Signaling Pathway and the inhibitory action of L-364,918.

Experimental Workflow for Efficacy Testing in Caerulein-
Induced Pancreatitis
The following diagram outlines the typical workflow for evaluating the efficacy of a test

compound, such as L-364,918, in a mouse model of caerulein-induced acute pancreatitis.
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Caption: Workflow for testing the efficacy of L-364,918 in a mouse model of acute pancreatitis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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